molecular formula C19H19NOS B11766494 2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11766494
M. Wt: 309.4 g/mol
InChI Key: AMHQVMJXKURXSR-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrrolidin-1-ylmethylbenzene: This step involves the reaction of benzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide.

    Acylation: The resulting pyrrolidin-1-ylmethylbenzene is then acylated using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiobenzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products include alcohols or amines.

    Substitution: The major products depend on the nucleophile used, such as substituted benzoyl or thiobenzaldehyde derivatives.

Scientific Research Applications

2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzoyl and thiobenzaldehyde groups can participate in various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-ylmethyl)benzoic acid
  • 3-(Pyrrolidin-1-ylmethyl)benzaldehyde
  • 3-(Pyrrolidin-1-ylmethyl)benzyl alcohol

Uniqueness

2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both the benzoyl and thiobenzaldehyde groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[3-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(18-9-2-1-7-17(18)14-22)16-8-5-6-15(12-16)13-20-10-3-4-11-20/h1-2,5-9,12,14H,3-4,10-11,13H2

InChI Key

AMHQVMJXKURXSR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

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